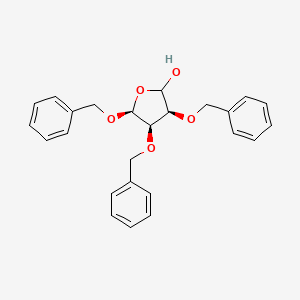

2,3,5-Tri-O-benzyl-D-lyxofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Tri-O-benzyl-D-lyxofuranose is a derivative of lyxofuranose, a monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 5 of the lyxofuranose ring. It is primarily used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose typically involves the protection of hydroxyl groups in lyxofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale protection reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the protection reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free hydroxyl groups.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of D-lyxofuranose.

Substitution: Formation of various substituted lyxofuranose derivatives.

Applications De Recherche Scientifique

2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycomimetics.

Biology: Serves as a building block for the synthesis of biologically active molecules.

Medicine: Potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose is primarily related to its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparaison Avec Des Composés Similaires

- 2,3,5-Tri-O-benzyl-D-xylofuranose

- 2,3,5-Tri-O-benzyl-D-arabinofuranose

Comparison: 2,3,5-Tri-O-benzyl-D-lyxofuranose is unique due to its specific stereochemistry and the position of the benzyl groups. Compared to 2,3,5-Tri-O-benzyl-D-xylofuranose and 2,3,5-Tri-O-benzyl-D-arabinofuranose, it offers different reactivity and selectivity in synthetic applications. The choice of compound depends on the desired chemical transformation and the target molecule .

Activité Biologique

2,3,5-Tri-O-benzyl-D-lyxofuranose is a benzyl-protected carbohydrate derivative that has garnered attention for its biological activities, particularly in the context of antifungal properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the D-lyxofuranose backbone. This modification enhances its stability and solubility in organic solvents compared to unprotected sugars.

The primary biological activity of this compound is its role as an inhibitor of chitin synthase (CHS), an enzyme critical for the synthesis of chitin in fungal cell walls. The inhibition of this enzyme disrupts fungal growth and viability.

Key Findings:

- Target Enzyme : Chitin synthase (CHS) from Botrytis cinerea.

- Mode of Action : The compound binds to the active site of CHS, preventing chitin synthesis.

- IC50 Value : The inhibitory concentration (IC50) is reported to be approximately 1.8 μM , indicating potent antifungal activity.

Biological Activity

The antifungal properties of this compound have been demonstrated through various studies:

- Antifungal Efficacy : It effectively inhibits the growth of several fungal species, including Botrytis cinerea, which is known for causing grey mold in crops .

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression related to fungal metabolism and cell wall integrity .

Research Applications

The biological activity of this compound has implications in several fields:

- Agricultural Research : Its antifungal properties make it a candidate for developing new fungicides that are less harmful to non-target organisms.

- Pharmaceutical Development : As a potential therapeutic agent against fungal infections, it may contribute to the development of novel antifungal drugs .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| 2,3,5-Tri-O-benzyl-D-arabinofuranose | Similar benzyl protection | Limited antifungal activity |

| 2,3,5-Tri-O-benzyl-D-xylofuranose | Similar benzyl protection | No significant antifungal effects |

| 2,3,5-Tri-O-benzyl-D-ribose | Unique chitin synthase inhibition | Strong antifungal activity |

This table highlights that while all these compounds share similar protective groups, only this compound exhibits significant antifungal properties due to its specific interaction with chitin synthase.

Case Studies

Recent studies have demonstrated the efficacy of this compound in real-world applications:

- Field Trials : In agricultural settings, formulations containing this compound showed a marked reduction in fungal infection rates in crops susceptible to Botrytis cinerea.

- Laboratory Studies : In vitro assays confirmed that concentrations as low as 1.8 μM could inhibit fungal growth effectively without affecting plant cell viability.

Propriétés

IUPAC Name |

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKMDPQFZBQOK-NPZNXQLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.